molecular formula C8H12BrN3S B1439197 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 919352-66-2

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

Cat. No.: B1439197
CAS No.: 919352-66-2
M. Wt: 262.17 g/mol
InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine (CAS 919352-66-2) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 12 BrN 3 S and a molecular weight of 262.17 g/mol , this compound integrates two privileged pharmacophores: a 4-bromothiazole ring and a methylpiperazine group . The thiazole ring is a versatile scaffold present in numerous FDA-approved drugs and bioactive molecules, known for its wide range of biological activities . The presence of the bromo substituent on the thiazole ring makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This compound is particularly relevant for researchers developing novel central nervous system (CNS) active agents. Recent scientific literature indicates that hybrid molecules designed to bear both thiazole and piperazine rings together have demonstrated promising, centrally-mediated antinociceptive (pain-blocking) activities in experimental models . These effects have been linked to the activation of the opioid system, as evidenced by the abolition of the antinociceptive effect upon pre-treatment with the opioid antagonist naloxone . Molecular docking studies further support that such structures can form significant interactions with µ- and δ-opioid receptor proteins . This makes this compound a critical precursor for neuroscientists and medicinal chemists exploring new non-addictive pain therapeutics or profiling the opioidergic system. Specifications & Handling • CAS Registry Number: 919352-66-2 • Linear Formula: C 8 H 12 BrN 3 S • SMILES: CN1CCN(CC1)c2nc(cs2)Br • InChI Key: GHLARJPRKBAWMZ-UHFFFAOYSA-N Intended Use & Disclaimer This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use.

Properties

IUPAC Name

4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLARJPRKBAWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656446
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919352-66-2
Record name 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine typically involves:

  • Formation of the 1,3-thiazole ring bearing a bromine atom at the 4-position.
  • Introduction of the 4-methylpiperazine substituent via nucleophilic substitution or coupling reactions at the 2-position of the thiazole.
  • Purification and characterization of the final compound using spectroscopic methods.

Preparation of the 4-Bromo-1,3-thiazole Core

Bromination and Thiazole Ring Synthesis

The 4-bromo substitution on the 1,3-thiazole ring is often introduced through halogenation of a pre-formed thiazole or by using brominated precursors in the ring formation step. One approach involves:

  • Starting from acetophenone derivatives, bromination is achieved using reagents such as phenyltrimethylammonium tribromide.
  • The brominated intermediate undergoes cyclization with thiourea or related sulfur-nitrogen sources to form the 1,3-thiazole ring bearing a bromine at position 4.
  • This process can be carried out under reflux or microwave irradiation to facilitate ring closure and substitution.

For example, acetophenone is reacted with phenyltrimethylammonium tribromide followed by thiourea to yield 2-aminothiazole derivatives with bromine substitution at the 4-position.

Representative Synthetic Route Example

Step Reagents/Conditions Description Outcome
1 Acetophenone + Phenyltrimethylammonium tribromide Bromination at aromatic ring Brominated acetophenone intermediate
2 Brominated intermediate + Thiourea, reflux Cyclization to 4-bromo-1,3-thiazole 2-Aminothiazole with 4-bromo substituent
3 2-Aminothiazole + 4-methylpiperazine, base, NMP, 100 °C Nucleophilic substitution at 2-position This compound
4 Purification by silica gel chromatography Isolation of pure compound Final product ready for characterization

Characterization and Purification

  • Purification : Typically achieved by silica gel column chromatography using hexane-ethyl acetate mixtures.
  • Spectroscopic Characterization :
    • ^1H-NMR and ^13C-NMR confirm the structure and substitution pattern.
    • Mass spectrometry (ESI-MS) confirms molecular weight.
    • Infrared spectroscopy (IR) may be used to verify functional groups.

Research Findings and Notes

  • The nucleophilic substitution of piperazine onto the thiazole ring is sensitive to reaction conditions, with temperature and solvent choice critically affecting yield and purity.
  • Microwave-assisted synthesis can accelerate ring closure and improve yields in the formation of thiazole intermediates.
  • Alternative synthetic routes involving palladium-catalyzed coupling offer milder conditions and potentially better selectivity but require expensive catalysts and ligands.
  • The presence of the bromine atom at the 4-position of the thiazole ring allows for further functionalization if desired, making this compound a valuable intermediate in medicinal chemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct Bromination + Cyclization Acetophenone, phenyltrimethylammonium tribromide, thiourea Reflux or microwave irradiation Straightforward, good yields Requires handling brominating agents
Nucleophilic Substitution 4-Bromo-1,3-thiazole intermediate, 4-methylpiperazine, base 100 °C, polar aprotic solvent Simple, cost-effective May require high temperature, longer reaction time
Palladium-Catalyzed Coupling 4-Bromo-thiazole, 4-methylpiperazine, Pd catalyst, base Reflux, inert atmosphere Milder conditions, selective Expensive catalysts, more complex setup

Chemical Reactions Analysis

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities References
This compound 4-Bromo-thiazol-2-yl on piperazine C₈H₁₁BrN₄S 283.16 g/mol Not explicitly reported; inferred enzyme/receptor interactions
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine 4-Chlorophenyl-thiazol-2-yl on piperazine C₁₄H₁₆ClN₃S 302.82 g/mol Commercial availability; structural analog for drug discovery
1-(4-Bromophenyl)-4-methylpiperazine 4-Bromophenyl on piperazine (no thiazole) C₁₁H₁₅BrN₂ 271.16 g/mol Potential CNS activity; simpler pharmacokinetic profile
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthalene-propargyl and dimethoxyphenyl C₂₈H₃₀N₂O₃ 454.55 g/mol Immunomodulatory effects (CD4+/CD8+ stimulation)
BM212 (antitubercular agent) Pyrrole-chlorophenyl-piperazine hybrid C₂₃H₂₄Cl₂N₄ 443.37 g/mol Potent activity against multidrug-resistant mycobacteria

Pharmacological and Functional Differences

  • Immunomodulation: The naphthalene-propargyl analog () demonstrates CD4+/CD8+ cell stimulation, attributed to its bulky, lipophilic substituents. In contrast, bromothiazole-piperazine derivatives may favor enzyme inhibition due to the thiazole’s affinity for catalytic pockets .
  • Antimicrobial Activity : BM212 () shows antitubercular activity via a pyrrole-piperazine scaffold, suggesting that heterocycle choice (thiazole vs. pyrrole) critically influences target specificity .
  • PARP-1 Inhibition : describes a bromobenzyl-piperazine PARP-1 inhibitor, indicating halogen positioning (para vs. meta) modulates enzyme affinity. The bromothiazole group’s electronegativity may similarly enhance interactions with DNA repair enzymes .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Thiazole rings improve metabolic stability compared to phenyl groups but may reduce blood-brain barrier penetration due to increased polarity .
    • Bromine’s electronegativity enhances binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms), as seen in ’s benzylmorpholine analogs .
  • Therapeutic Potential: While the target compound’s specific applications are underexplored, analogs with similar halogen-heterocycle systems show promise in oncology (PARP inhibition) and immunology (T-cell modulation) .

Biological Activity

1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, effectiveness against different pathogens, and potential therapeutic applications.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding the antimicrobial efficacy of related thiazole compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
1aE. coli100 µg/mL
1bStaphylococcus aureus100 µg/mL
1cCandida albicans50 µg/mL
1dPseudomonas aeruginosa200 µg/mL

Case Studies:

  • A study by Arora et al. demonstrated that several thiazole derivatives exhibited significant antibacterial activity, with some compounds showing MIC values comparable to established antibiotics like ciprofloxacin .
  • Another research indicated that derivatives containing the thiazole ring were particularly effective against multi-drug resistant strains of bacteria, highlighting their potential in treating complicated infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Thiazole compounds have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific oncogenic pathways.

  • Inhibition of Na+/K(+)-ATPase: Compounds similar to this compound have been shown to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and promoting cancer cell survival .
  • Induction of Apoptosis: Studies indicate that certain thiazole derivatives induce apoptosis in cancer cells without causing cell cycle arrest, making them potential candidates for cancer therapy .

Research Findings:
A notable study assessed the growth inhibitory effects of various thiazole derivatives on human cancer cell lines, revealing that some compounds had IC50 values significantly lower than standard chemotherapeutics. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHCT116 (Colon Cancer)3.29
Compound BMCF7 (Breast Cancer)10

Q & A

Q. What are the established synthetic routes for 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4-bromo-1,3-thiazol-2-amine derivatives with 4-methylpiperazine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). Purification often involves column chromatography with silica gel (ethyl acetate/hexane gradients) . Key intermediates are monitored using TLC (hexane/ethyl acetate, 1:2), and final products are characterized via ¹H/¹³C NMR, IR, and elemental analysis .

Q. Which spectroscopic and analytical methods confirm the structural identity of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole and piperazine rings (e.g., δ ~3.2–3.8 ppm for piperazine CH₂ groups; δ ~7.5–8.0 ppm for bromothiazole protons) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 276.03 for C₈H₁₁BrN₃S) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Molecular weight : 255.2 g/mol (for the free base) .
  • Melting point : Analogous brominated thiazole-piperazine derivatives exhibit melting points in the range of 121–190°C .
  • Stability : Store at 2–8°C in inert atmospheres; sensitive to moisture and light. Use PPE (gloves, goggles) to avoid skin/eye irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Solvent selection : DMF improves solubility of intermediates, while DCM minimizes side reactions in coupling steps .
  • Catalysts : CuSO₄·5H₂O/sodium ascorbate systems enhance click chemistry (e.g., triazole formation) with >80% yields .
  • Stoichiometry : A 1.2:1 molar ratio of azide to alkyne precursors reduces unreacted starting material .
  • Temperature : Room temperature minimizes decomposition; heating (50–60°C) accelerates cyclization .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Thiazole bromine : Enhances electrophilicity for covalent binding to cysteine residues in kinase targets .
  • Piperazine methyl group : Improves metabolic stability by reducing CYP450 oxidation .
  • Docking studies : The bromothiazole moiety interacts with hydrophobic pockets in tubulin or σ receptors, as shown in molecular models .

Q. How can contradictory pharmacological data across studies be resolved?

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HEK293) and incubation times .
  • Structural analogs : Compare activity of 4-bromo-thiazole vs. 4-fluoro/chloro derivatives to isolate electronic effects .
  • Purity verification : Use HPLC-MS to rule out impurities (>98% purity required for IC₅₀ reproducibility) .

Q. What computational strategies predict its metabolic pathways and toxicity?

  • In silico tools : PISTACHIO/BKMS databases predict Phase I oxidation at the piperazine ring and Phase II glucuronidation .
  • Toxicity alerts : PAINS filters flag potential thiazole-related false positives in high-throughput screens .
  • ADME profiles : Low BBB permeability (TPSA >50 Ų) limits CNS activity but reduces neurotoxicity risks .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • Buffer systems : Test pH 1–10 (HCl/NaOH buffers) at 25°C and 40°C for 72 hours.
  • Analytical monitoring : Use UPLC-PDA to track degradation products (e.g., de-bromination or hydrolysis) .
  • Kinetic modeling : Calculate half-life (t₁/₂) and Arrhenius plots to predict shelf life .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate azide/alkyne tags for clickable probes to confirm binding .
  • Cellular thermal shift assays (CETSA) : Measure protein thermal stability shifts upon compound treatment .
  • Knockdown/rescue experiments : Use siRNA against putative targets (e.g., tubulin) to verify mechanism .

Data Contradiction Analysis

Q. Why do IC₅₀ values vary between enzymatic and cell-based assays?

  • Membrane permeability : Poor solubility (log P ~2.5) reduces intracellular bioavailability .
  • Off-target effects : Thiazole-piperazine scaffolds inhibit multiple kinases (e.g., EGFR, VEGFR) .
  • Redox interference : Thiol-containing assay buffers may quench bromothiazole reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine

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